molecular formula C18H14N2O2S2 B5240080 3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B5240080
M. Wt: 354.4 g/mol
InChI Key: QFRDZVYCRXZDMU-UHFFFAOYSA-N
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Description

“3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione” is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine-2,5-dione structure through a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and a suitable aldehyde or ketone, the benzothiazole ring can be synthesized through a cyclization reaction.

    Sulfanyl Linkage Formation: The benzothiazole can then be reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Pyrrolidine-2,5-dione Formation: The final step involves the formation of the pyrrolidine-2,5-dione ring, which can be achieved through a condensation reaction with an appropriate dione precursor and the 3-methylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione ring, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (e.g., acidic or basic medium).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione” would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The benzothiazole moiety could play a key role in binding to the target, while the pyrrolidine-2,5-dione structure might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylpyrrolidine-2,5-dione: Similar structure but without the methyl group on the phenyl ring.

    3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-methylphenyl)pyrrolidine-2,5-dione: Similar structure but with the methyl group in a different position on the phenyl ring.

Uniqueness

The presence of the 3-methylphenyl group in “3-(1,3-Benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione” may confer unique properties, such as altered electronic distribution or steric effects, which could influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c1-11-5-4-6-12(9-11)20-16(21)10-15(17(20)22)24-18-19-13-7-2-3-8-14(13)23-18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRDZVYCRXZDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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